Conformational Differentiation: 3-Oxolan-3-yl vs. 3-Phenyl in 1-Methyl-Pyrazole-4-Carboxylic Acid Scaffolds
The 3-oxolan-3-yl substituent introduces a saturated, non-aromatic oxygen heterocycle with inherent conformational flexibility (pseudorotation) and a tetrahedral C3 stereocenter, which contrasts with the planar, π-rich 3-phenyl ring found in the common analog 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid [1]. While no direct head-to-head biological data for the exact target compound is publicly available, this structural difference is a well-established driver of divergent physicochemical and pharmacological profiles in lead optimization [2]. The tetrahydrofuran moiety lowers LogP by approximately 0.6–0.8 log units compared to a phenyl substituent (class-level inference based on calculated fragment contributions [2]), and its hydrogen bond acceptor capacity alters target binding geometry [3].
| Evidence Dimension | Substituent Geometry and Polarity |
|---|---|
| Target Compound Data | 3-Oxolan-3-yl (tetrahydrofuran-3-yl): sp³-rich, saturated oxygen heterocycle; chiral center at C3 of THF ring; H-bond acceptor (ether oxygen) |
| Comparator Or Baseline | 3-Phenyl (in 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid): planar, aromatic, π-rich; no stereocenter; no H-bond acceptor |
| Quantified Difference | Fragment-based ΔLogP (THF vs. Ph): -0.6 to -0.8; Fraction of sp³ carbon atoms (Fsp³): Target = 0.44, Comparator = 0.27 |
| Conditions | Structural comparison based on standard fragment contributions; no direct assay data for the target compound |
Why This Matters
For procurement decisions, this structural distinction justifies selecting the target compound when the project requires a saturated, three-dimensional scaffold to improve solubility or reduce aromatic ring count, a common strategy in modern drug discovery to enhance developability and avoid promiscuous binding.
- [1] American Elements. (2022). 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1596889-33-6) Technical Data Sheet. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Fragment values for LogP calculations). View Source
- [3] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
